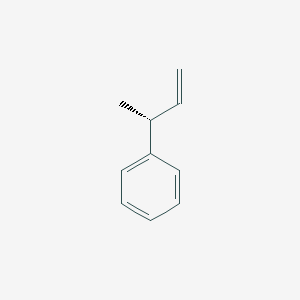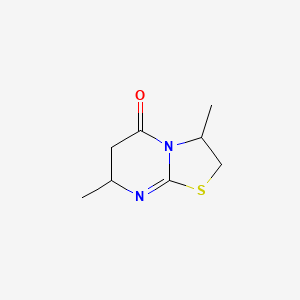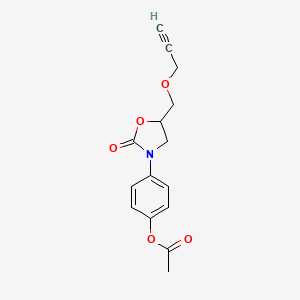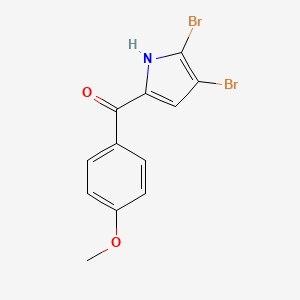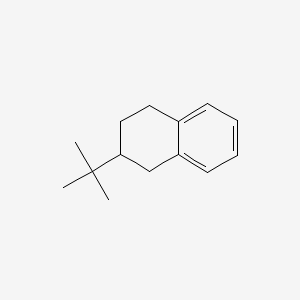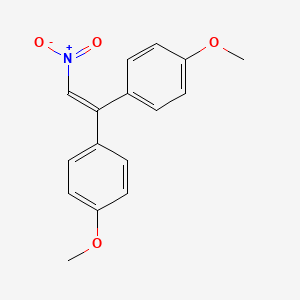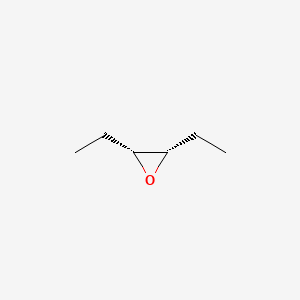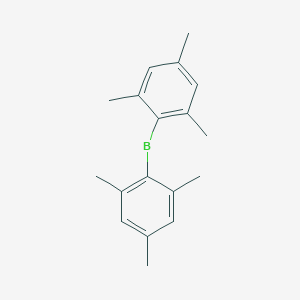
Dimesitylborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimesitylborane is an organoboron compound with the chemical formula C18H23B. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a boron atom. This compound is known for its unique chemical properties and has found applications in various fields, including materials science, organic synthesis, and photophysics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimesitylborane can be synthesized through several methods. One common approach involves the reaction of mesityl lithium with boron trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{2 MesLi + BCl}_3 \rightarrow \text{Mes}_2\text{BCl} + \text{LiCl} ] [ \text{Mes}_2\text{BCl} + \text{H}_2\text{O} \rightarrow \text{Mes}_2\text{BH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dimesitylborane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimesitylborinic acid.
Reduction: It can be reduced to form dimesitylborohydride.
Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used electrophiles.
Major Products Formed:
Oxidation: Dimesitylborinic acid.
Reduction: Dimesitylborohydride.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Dimesitylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: this compound derivatives are explored for their potential use in biological imaging and as sensors for detecting biologically relevant molecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives in drug delivery and cancer treatment.
Mécanisme D'action
The mechanism of action of dimesitylborane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Triarylboranes: These compounds, like dimesitylborane, contain boron atoms bonded to three aryl groups. They are known for their luminescent properties and are used in similar applications.
Dibenzothiophene-based Boranes: These compounds have similar photophysical properties and are used in the development of OLEDs and other optoelectronic devices.
Uniqueness of this compound: this compound is unique due to the presence of two mesityl groups, which provide steric protection to the boron atom, enhancing its stability and reactivity. This makes it particularly useful in applications requiring stable boron-containing compounds .
Propriétés
Numéro CAS |
51458-06-1 |
|---|---|
Formule moléculaire |
C18H22B |
Poids moléculaire |
249.2 g/mol |
InChI |
InChI=1S/C18H22B/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clé InChI |
BCDSSSXUYLVMQY-UHFFFAOYSA-N |
SMILES canonique |
[B](C1=C(C=C(C=C1C)C)C)C2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



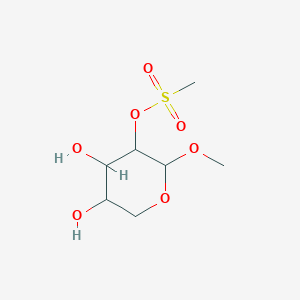
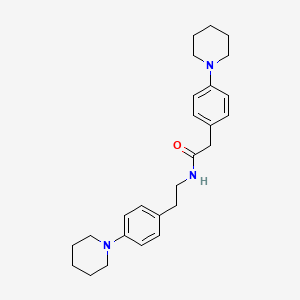

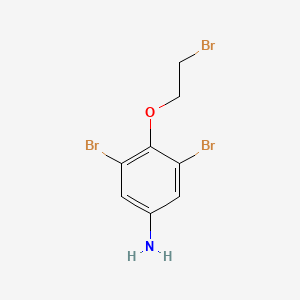
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
